molecular formula C10H12BrN3O B12567447 4-[(E)-(4-bromophenyl)diazenyl]morpholine CAS No. 188289-57-8

4-[(E)-(4-bromophenyl)diazenyl]morpholine

Cat. No.: B12567447
CAS No.: 188289-57-8
M. Wt: 270.13 g/mol
InChI Key: OBFKJDUASYMKGA-UHFFFAOYSA-N
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Description

4-[(E)-(4-bromophenyl)diazenyl]morpholine is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring The compound is known for its vibrant color and is often used in dyeing processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-bromophenyl)diazenyl]morpholine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-bromoaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with morpholine under basic conditions to yield the desired azo compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-bromophenyl)diazenyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-(4-bromophenyl)diazenyl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(4-bromophenyl)diazenyl]morpholine involves its interaction with molecular targets through the diazenyl group. The compound can undergo photoisomerization, where exposure to light causes a change in its configuration from trans to cis. This property is exploited in various applications, including molecular switches and sensors. The bromine atom also plays a role in enhancing the reactivity and binding affinity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-chlorophenyl)diazenyl]morpholine
  • 4-[(E)-(4-methylphenyl)diazenyl]morpholine
  • 4-[(E)-(4-nitrophenyl)diazenyl]morpholine

Uniqueness

4-[(E)-(4-bromophenyl)diazenyl]morpholine stands out due to the presence of the bromine atom, which imparts unique reactivity and potential for further functionalization. The compound’s ability to undergo photoisomerization and its applications in various fields make it a valuable molecule for scientific research and industrial applications .

Properties

CAS No.

188289-57-8

Molecular Formula

C10H12BrN3O

Molecular Weight

270.13 g/mol

IUPAC Name

(4-bromophenyl)-morpholin-4-yldiazene

InChI

InChI=1S/C10H12BrN3O/c11-9-1-3-10(4-2-9)12-13-14-5-7-15-8-6-14/h1-4H,5-8H2

InChI Key

OBFKJDUASYMKGA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1N=NC2=CC=C(C=C2)Br

Origin of Product

United States

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